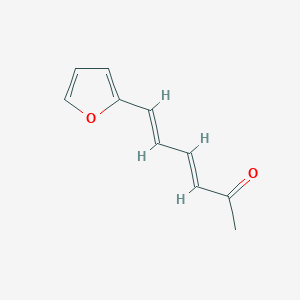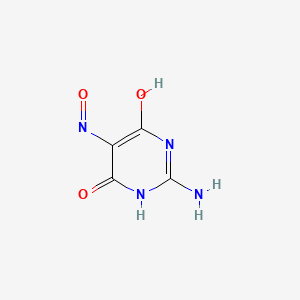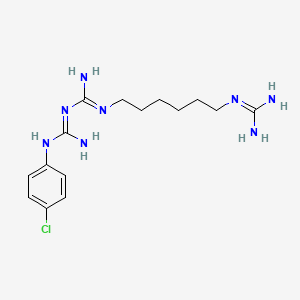
(+)-Trimethaphan Camphorsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Trimethaphan camphorsulfonate, also known as TMS, is an anionic, water-soluble, synthetic compound that has been used in scientific research since the 1950s. It is a derivative of trimethaphan, a naturally occurring compound found in the bark of the camphor tree. TMS is a powerful inhibitor of the neurotransmitter acetylcholine and has been used to study the effects of various drugs on the nervous system. TMS has been used in research to study the effects of drugs on the autonomic nervous system, the neuromuscular junction, and the central nervous system. It is also used to study the effects of drugs on the cardiovascular system, metabolism, and endocrine system.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (+)-Trimethaphan Camphorsulfonate involves the reaction of camphorsulfonic acid with trimethaphan in the presence of a base.
Starting Materials
Camphorsulfonic acid, Trimethaphan
Reaction
Dissolve camphorsulfonic acid in a suitable solvent, Add trimethaphan to the solution, Add a base to the solution to initiate the reaction, Stir the mixture at a suitable temperature for a suitable time, Filter the resulting solid, Wash the solid with a suitable solvent, Dry the solid to obtain (+)-Trimethaphan Camphorsulfonate
Mécanisme D'action
(+)-Trimethaphan Camphorsulfonate works by blocking the action of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is released from nerve cells and binds to receptors on the surface of other nerve cells. When acetylcholine binds to its receptors, it triggers a cascade of chemical reactions that cause the cells to become electrically active. (+)-Trimethaphan Camphorsulfonate blocks the action of acetylcholine by binding to the receptors and preventing acetylcholine from binding. This prevents the cascade of chemical reactions and the cells remain electrically inactive.
Effets Biochimiques Et Physiologiques
(+)-Trimethaphan Camphorsulfonate has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of the neurotransmitter acetylcholine from nerve cells, as well as decrease the activity of the enzyme acetylcholinesterase. (+)-Trimethaphan Camphorsulfonate has also been shown to decrease the activity of the enzyme adenosine triphosphatase, which is involved in the breakdown of adenosine triphosphate (ATP). (+)-Trimethaphan Camphorsulfonate has been shown to decrease the activity of several enzymes involved in the metabolism of glucose, as well as decrease the activity of several enzymes involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
(+)-Trimethaphan Camphorsulfonate has several advantages for laboratory experiments. It is a water-soluble compound, so it can be easily dissolved in aqueous solutions. It is also a relatively non-toxic compound, so it can be safely used in laboratory experiments. Additionally, (+)-Trimethaphan Camphorsulfonate is a powerful inhibitor of acetylcholine, so it can be used to study the effects of drugs on the nervous system.
However, (+)-Trimethaphan Camphorsulfonate also has several limitations for laboratory experiments. It is a relatively expensive compound, so it may not be feasible to use in large-scale experiments. Additionally, (+)-Trimethaphan Camphorsulfonate is an irreversible inhibitor of acetylcholine, so it cannot be used to study the effects of drugs on the release of acetylcholine from nerve cells.
Orientations Futures
There are several future directions for research using (+)-Trimethaphan Camphorsulfonate. One potential direction is to study the effects of drugs on the metabolism of glucose and fatty acids. (+)-Trimethaphan Camphorsulfonate has been shown to decrease the activity of several enzymes involved in these metabolic pathways, so it could be used to study the effects of drugs on these metabolic pathways. Additionally, (+)-Trimethaphan Camphorsulfonate could be used to study the effects of drugs on the release of other neurotransmitters, such as serotonin and norepinephrine, from nerve cells. Finally, (+)-Trimethaphan Camphorsulfonate could be used to study the effects of drugs on the behavior of laboratory animals and humans.
Applications De Recherche Scientifique
(+)-Trimethaphan Camphorsulfonate has been used extensively in scientific research to study the effects of drugs on the nervous system. It has been used to study the effects of drugs on the autonomic nervous system, the neuromuscular junction, and the central nervous system. (+)-Trimethaphan Camphorsulfonate has been used to study the effects of drugs on the cardiovascular system, metabolism, and endocrine system. It has also been used to study the effects of drugs on the release of neurotransmitters, such as acetylcholine and dopamine, from nerve cells. (+)-Trimethaphan Camphorsulfonate has been used to study the effects of drugs on the behavior of laboratory animals, as well as the effects of drugs on human behavior.
Propriétés
Numéro CAS |
87335-42-0 |
|---|---|
Nom du produit |
(+)-Trimethaphan Camphorsulfonate |
Formule moléculaire |
C₃₂H₄₁N₂O₅S₂⁺ |
Poids moléculaire |
597.81 |
Synonymes |
Octahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate; Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt with (1S) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






